TPPA's primary biological activity is the inhibition of TYK2, which down-regulates the downstream signaling events in the JAK-STAT pathway. Excitingly, the JAK-STAT pathway plays a vital role in immune regulation, and therefore, TYK2 inhibitors like TPPA have potential therapeutic implications in autoimmune disorders such as psoriasis, rheumatoid arthritis, and Crohn's disease. Moreover, the pathway's role in cancer, inflammation, and metabolic disorders provides a rationale for investigating TYK2 inhibitors like TPPA in these diseases.